molecular formula C₂₀H₁₀D₃ClF₄N₄O₃ B1153608 N-Desmethyl Regorafenib-d3

N-Desmethyl Regorafenib-d3

Cat. No.: B1153608
M. Wt: 471.81
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rationale for Stable Isotope Labeled Standards in Preclinical Studies

The use of stable isotope labeled (SIL) compounds, such as N-Desmethyl Regorafenib-d3, is indispensable in preclinical research, particularly in bioanalytical methods. nih.govacanthusresearch.com These labeled analogs serve as ideal internal standards for mass spectrometry-based quantification of drugs and their metabolites in biological samples. acanthusresearch.comsigmaaldrich.com Due to their near-identical physicochemical properties, SIL standards co-elute with the analyte of interest during chromatography and exhibit similar ionization patterns, but are distinguishable by their higher mass. acanthusresearch.com This allows for highly accurate and precise measurements by correcting for variability during sample processing and analysis. sigmaaldrich.com A mass difference of three or more mass units is generally required for such applications. acanthusresearch.com

Overview of N-Desmethyl Regorafenib (B1684635) (M-5) as a Major Metabolite

N-Desmethyl Regorafenib (M-5) is a principal and pharmacologically active metabolite of Regorafenib. europa.euunil.ch Preclinical studies have demonstrated that M-5 possesses a kinase inhibition profile and potency comparable to the parent compound, Regorafenib. nih.govresearchgate.net Both M-2 and M-5 have been shown to have similar in vitro pharmacological activity to regorafenib. tga.gov.au The steady-state exposure to both M-2 and M-5 metabolites is similar to that of the parent drug. nih.govnih.gov

For the precise quantification of this key metabolite, a deuterated internal standard, this compound, is utilized. medchemexpress.com The "-d3" signifies the replacement of three hydrogen atoms with deuterium (B1214612). medchemexpress.comsynzeal.com This stable isotope-labeled compound is crucial for the development of robust bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately determine the pharmacokinetics of M-5. medchemexpress.comnih.gov

Interactive Data Table: Properties of Regorafenib and its Major Metabolites

CompoundTypeKey Metabolic EnzymeIn Vitro Protein Binding (Human Plasma)
Regorafenib Parent DrugCYP3A4, UGT1A999.5%
Regorafenib M-2 (N-oxide) Active MetaboliteCYP3A4, UGT1A999.8%
Regorafenib M-5 (N-desmethyl) Active MetaboliteCYP3A499.95%

Source: europa.euunil.chnih.gov

Interactive Data Table: Research Findings on Regorafenib and its Metabolites

FindingCompound(s)Study TypeImplication
Similar kinase inhibition profiles and potency.Regorafenib, M-2, M-5In vitro competitive binding assayM-2 and M-5 contribute to the overall pharmacological activity. nih.govresearchgate.net
Inhibition of key target kinases confirmed.Regorafenib, M-2, M-5Cell-based assaysAll three compounds are active at the cellular level. nih.govresearchgate.net
Significant inhibition of tumor growth versus controls.Regorafenib, M-2, M-5Murine xenograft modelsDemonstrates in vivo anti-tumor activity of the parent drug and its major metabolites. nih.gov
Steady-state exposure similar to the parent drug.M-2, M-5Clinical studiesHighlights the importance of monitoring metabolite concentrations. nih.govnih.gov

Properties

Molecular Formula

C₂₀H₁₀D₃ClF₄N₄O₃

Molecular Weight

471.81

Synonyms

4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-2-pyridinecarboxamide-d3

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling of N Desmethyl Regorafenib D3

Chemical Synthesis Pathways for N-Desmethyl Regorafenib (B1684635)

N-Desmethyl Regorafenib (M-4) is an active metabolite of Regorafenib, formed in vivo through oxidative metabolism, specifically N-demethylation, which is primarily catalyzed by the cytochrome P450 enzyme CYP3A4. tga.gov.au The chemical synthesis of N-Desmethyl Regorafenib for use as a reference standard typically involves multi-step organic synthesis designed to construct the core diaryl urea (B33335) structure.

A representative synthetic pathway would involve the coupling of two key building blocks: a substituted aniline (B41778) and a picolinamide (B142947) derivative. The synthesis can be conceptually broken down as follows:

Preparation of the Picolinamide Moiety: The synthesis would start with a suitable picolinic acid derivative. To obtain the final N-desmethyl structure, 4-chloro-2-pyridinecarboxamide would be used as a starting material. This undergoes a nucleophilic aromatic substitution reaction with a protected 4-aminophenol (B1666318) derivative, such as 4-amino-3-fluorophenol, to form the ether linkage.

Formation of the Urea Linkage: The resulting intermediate, 4-(4-amino-3-fluorophenoxy)-2-pyridinecarboxamide, possesses a free amino group. This amine is then reacted with an isocyanate, specifically 4-chloro-3-(trifluoromethyl)phenyl isocyanate, to form the final diaryl urea bridge. This reaction yields N-Desmethyl Regorafenib.

This synthetic approach allows for the controlled construction of the molecule, avoiding the complexities of demethylating the parent Regorafenib compound, which could lead to side reactions and purification challenges.

Deuterium (B1214612) Incorporation Methodologies for N-Desmethyl Regorafenib-d3

The synthesis of this compound requires the specific incorporation of three deuterium atoms into the molecular structure. Based on commercially available standards, the deuterium atoms are typically located on the pyridine (B92270) ring of the picolinamide moiety. medchemexpress.com

The primary methods for achieving this isotopic labeling include:

Use of Deuterated Starting Materials: The most direct and controlled method involves utilizing a building block that is already deuterated in the desired positions. For this compound, this would entail the synthesis or procurement of a deuterated pyridinecarboxamide precursor, such as 4-chloro-2-pyridinecarboxamide-d3. This deuterated intermediate is then carried through the synthetic sequence described in section 2.1 to yield the final labeled product. This approach ensures the precise location and high isotopic enrichment of the deuterium atoms.

Hydrogen-Deuterium (H-D) Exchange: An alternative strategy is to perform an H-D exchange reaction on a non-deuterated intermediate. Aromatic protons can be exchanged for deuterium under certain conditions, often requiring a catalyst (such as a metal catalyst like palladium) and a deuterium source (like deuterium gas, D₂ or heavy water, D₂O). This method might be applied to an intermediate like 4-(4-amino-3-fluorophenoxy)-2-pyridinecarboxamide before the final coupling step. However, controlling the exact number and position of incorporated deuterium atoms can be more challenging with this method compared to using pre-labeled starting materials.

Characterization of Isotopic Purity and Chemical Identity of this compound

Rigorous analytical characterization is essential to confirm the chemical structure, chemical purity, and isotopic integrity of this compound before its use in quantitative assays.

Chemical Identity and Purity: The identity and purity of the synthesized compound are established using a combination of standard analytical techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound by separating it from any starting materials, by-products, or other impurities. researchgate.net A high purity level (often >98%) is required for its use as an analytical standard.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is used to confirm the elemental composition (molecular formula) of the compound. nih.gov For this compound, the expected mass would be shifted by approximately +3 Da compared to its unlabeled counterpart due to the three deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure and the location of the deuterium labels. The spectrum of the deuterated compound will show a disappearance or significant reduction of the proton signals at the positions where deuterium atoms have been incorporated. ¹³C NMR can also be used to provide further structural confirmation.

Isotopic Purity and Enrichment: The assessment of isotopic purity is critical for a stable-labeled internal standard.

Mass Spectrometry for Isotopic Purity: MS is the primary technique for determining isotopic purity. nih.gov By analyzing the mass spectrum of the compound, the relative abundances of the different isotopologues (molecules with d0, d1, d2, d3, etc., deuterium atoms) can be measured. The isotopic purity is typically reported as the percentage of the desired d3-labeled species relative to all other isotopologues.

Interactive Data Table: Theoretical Mass of N-Desmethyl Regorafenib Isotopologues

The table below shows the theoretical monoisotopic masses for the unlabeled compound and its d3 isotopologue, which are used for identification in mass spectrometry.

Compound NameMolecular FormulaMonoisotopic Mass ( g/mol )
N-Desmethyl RegorafenibC₂₀H₁₃ClF₄N₄O₃468.0687
This compoundC₂₀H₁₀D₃ClF₄N₄O₃471.0875

Interactive Data Table: Example of Isotopic Species Abundance for a D3-Labeled Compound

This table illustrates how a given isotopic enrichment level for a D3-labeled compound translates into the actual percentage of different molecular species.

Isotopic Enrichment% D3 Species (desired)% D2H Species (impurity)% D1H2 Species (impurity)% D0H3 Species (impurity)
99.0%97.03%2.94%0.03%<0.01%
99.5%98.51%1.48%0.01%<0.01%
99.8%99.40%0.60%<0.01%<0.01%

Metabolic Pathways and Preclinical Biotransformation of N Desmethyl Regorafenib

Enzymatic Formation of N-Desmethyl Regorafenib (B1684635) (M-5)

The generation of N-Desmethyl Regorafenib (M-5) is not a direct conversion from the parent drug but rather a multi-step process involving sequential enzymatic reactions. It is considered a secondary metabolite, formed following the initial biotransformation of Regorafenib. semanticscholar.org

Role of Cytochrome P450 Isoforms in N-Demethylation (e.g., CYP3A4)

The Cytochrome P450 (CYP) system, a family of enzymes primarily found in the liver, is central to the metabolism of Regorafenib. nih.gov Specifically, the CYP3A4 isoform is the principal enzyme responsible for the oxidative metabolism of Regorafenib. nih.govresearchgate.netnih.gov

The formation pathway to M-5 involves two key oxidative steps mediated by CYP3A4:

N-Oxidation: Regorafenib first undergoes CYP3A4-mediated N-oxidation to form the primary active metabolite, M-2 (Regorafenib N-oxide). semanticscholar.orgnih.gov

N-Demethylation: Subsequently, the M-2 metabolite undergoes further oxidative biotransformation. This second step, which involves N-demethylation, results in the formation of N-Desmethyl Regorafenib (M-5). semanticscholar.orgresearchgate.net

Therefore, CYP3A4 is crucial for both the initial conversion of Regorafenib to M-2 and the subsequent conversion of M-2 to M-5. The efficiency of this enzyme can be influenced by genetic polymorphisms, which may contribute to inter-individual differences in the metabolic profile of Regorafenib. nih.govresearchgate.net

Contribution of Uridine Diphosphate Glucuronosyltransferases (UGT) to Further Metabolism (e.g., UGT1A1)

Following their formation, Regorafenib and its active metabolites can be further processed by Phase II metabolic enzymes, such as Uridine Diphosphate Glucuronosyltransferases (UGTs). These enzymes conjugate glucuronic acid to the metabolites, increasing their water solubility and facilitating their excretion.

Regorafenib itself is metabolized by UGT1A9 to form Regorafenib-N-β-glucuronide (M-7). nih.govresearchgate.net The parent compound and its metabolites, M-2 and M-5, are also known to be potent inhibitors of UGT1A1. nih.govnih.gov While the direct glucuronidation of the M-5 metabolite is a plausible pathway for its clearance, the primary focus in preclinical literature has been on the UGT1A9-mediated metabolism of the parent drug and the inhibitory effects of the metabolites on UGT1A1. nih.govnih.gov For instance, the M-2 metabolite is known to be conjugated by UGT1A9 to form the M-8 glucuronide. researchgate.netclinpgx.org

In Vitro Metabolic Studies of N-Desmethyl Regorafenib

In vitro systems are essential tools for characterizing the metabolic fate of drug compounds in a controlled laboratory setting. These studies provide foundational data on metabolic stability, identify the enzymes involved, and profile the resulting metabolites.

Microsomal Stability and Metabolite Profiling

Liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells, are rich in CYP450 enzymes and are widely used to study Phase I metabolism. nih.gov Incubation studies using human and animal liver microsomes have been pivotal in mapping the oxidative metabolism of Regorafenib. nih.gov

In these systems, the formation of the N-oxide metabolite (M-2) and a hydroxyregorafenib metabolite (M-3) has been consistently observed. nih.gov A comprehensive study utilizing human and mouse liver microsomes successfully identified eleven distinct metabolites of Regorafenib, confirming that CYP3A4 is the principal isoform involved in these transformations. nih.gov While these studies focus on the generation of metabolites from the parent drug, they establish the in vitro framework in which the stability and further biotransformation of isolated metabolites like M-5 can be assessed.

Hepatocyte Incubation Studies

Primary hepatocytes, or intact liver cells, offer a more complete in vitro model as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. This allows for the investigation of the entire metabolic cascade, from initial oxidation to subsequent conjugation reactions.

Studies using primary mouse hepatocytes and human-derived HepaRG cells have been employed to investigate the metabolism and effects of various kinase inhibitors, including Regorafenib. researchgate.netmdpi.com These cellular models are critical for confirming the metabolic pathways identified in microsomal studies and for exploring the formation of conjugated metabolites (e.g., glucuronides) that are not typically formed in standard microsomal incubations. Such studies are indispensable for creating a complete metabolic profile of Regorafenib and understanding the fate of its secondary metabolites like M-5.

In Vivo Metabolic Fate of Regorafenib Leading to N-Desmethyl Regorafenib in Animal Models

In vivo studies in animal models are crucial for understanding the pharmacokinetics and metabolic fate of a drug and its metabolites in a whole-organism context. Research in mice has provided quantitative data on the plasma exposure of Regorafenib and its key active metabolites, M-2 and M-5.

In a study using female NMRI Foxn1 nu/nu mice, plasma concentrations of Regorafenib and its metabolites were measured after five consecutive daily oral doses of Regorafenib to achieve steady-state levels. semanticscholar.org The results demonstrated that the parent compound accounted for the vast majority of the total drug exposure. The primary metabolite, M-2, represented a smaller fraction, while the secondary metabolite, M-5, constituted the smallest portion of the total circulating active compounds. semanticscholar.org

Table 1: Steady-State Pharmacokinetic Parameters of Regorafenib and its Active Metabolites in Mice semanticscholar.org Data from female NMRI Foxn1 nu/nu mice after 5 days of oral administration of 10 mg/kg Regorafenib.

CompoundTotal AUC(0–24)ss (µg·h/L)Percentage of Total Exposure
Regorafenib38,46782%
M-2 (N-oxide)7,50716%
M-5 (N-Desmethyl N-oxide)9372%
Total 46,911 100%

These in vivo findings highlight that while M-5 is an identifiable and pharmacologically active metabolite, it represents a minor component of the total drug exposure in this preclinical model compared to the parent drug and the M-2 metabolite. semanticscholar.org

Species-Specific Metabolic Profiles in Preclinical Species

Preclinical studies investigating the oxidative metabolism of Regorafenib have revealed notable differences across various species, including humans, monkeys, rats, and mice. nih.gov These differences primarily concern the formation rates and primary metabolites produced from the parent compound, which in turn affects the generation of precursor molecules for N-Desmethyl Regorafenib (as part of M-5).

A key metabolite preceding the formation of M-5 is M-2 (Regorafenib N-oxide). In studies using liver and small intestinal microsomes, M-2 was identified as the major metabolite in humans, monkeys, and mice. nih.govtandfonline.com In contrast, for rats, both M-2 and another metabolite, M-3 (hydroxyregorafenib), were found to be the main metabolic products. nih.govtandfonline.com

Furthermore, the rate of M-2 formation varied significantly between species. The maximum velocity for the creation of M-2 was higher in liver microsomes from humans and monkeys compared to those from rats and mice. nih.gov In all species tested, M-2 formation was more prominent in the liver than in the small intestines. nih.gov When mice are administered Regorafenib orally, the plasma levels of the M-2 metabolite account for approximately 20% of the area under the curve (AUC) of the parent drug. aacrjournals.org

Quantitative Assessment of Metabolite Formation

Quantitative analyses in both preclinical and clinical settings have demonstrated that M-5 (containing the N-Desmethyl Regorafenib moiety) is a significant circulating metabolite following Regorafenib administration. In human clinical studies, the systemic exposure (AUC) to M-5 at steady state was found to be comparable to that of the parent compound, Regorafenib. aacrjournals.orgresearchgate.net

In preclinical mouse models, pharmacokinetic studies were conducted to understand the exposure levels of these metabolites. After repeated oral administration of Regorafenib at 10 mg/kg for five days, M-5 accounted for approximately 2% of the total exposure, while the precursor M-2 accounted for 16%, and the parent drug constituted the majority at 82%. semanticscholar.org The maximum plasma concentration (Cmax) for M-5 in these mice reached 63 µg/L. semanticscholar.org

The binding of N-Desmethyl Regorafenib's parent metabolite, M-5, to plasma proteins is very high in both preclinical species and humans. In vitro studies have determined the unbound fraction of M-5 to be approximately 0.4% in murine plasma and even lower, around 0.05%, in human plasma. nih.govsemanticscholar.orgresearchgate.netnih.gov This extensive protein binding is a critical factor in its pharmacokinetic profile. nih.gov For quantitative analysis in preclinical research, a UPLC-MS/MS method has been validated for the determination of N-desmethyl-regorafenib-N-oxide in mouse plasma, achieving a lower limit of quantification of 5 ng/mL. nih.gov

Advanced Analytical Methodologies for N Desmethyl Regorafenib and N Desmethyl Regorafenib D3

Role of N-Desmethyl Regorafenib-d3 as an Internal Standard in Bioanalytical Assays

In the realm of quantitative bioanalysis, particularly when using mass spectrometry, an internal standard is crucial for achieving accurate and reproducible results. aptochem.com The ideal internal standard is a stable isotope-labeled version of the analyte. aptochem.com this compound serves this role for the quantification of N-Desmethyl Regorafenib (B1684635), offering a means to control for variability during sample preparation and analysis. aptochem.comkcasbio.com

Principles of Stable Isotope Dilution Mass Spectrometry for Metabolite Quantification

Stable isotope dilution (SID) mass spectrometry is a powerful technique for the precise quantification of molecules in complex samples. youtube.com The core principle involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest (in this case, this compound) to the sample at the beginning of the analytical process. youtube.comnih.gov This "spike" acts as an internal calibrant that experiences the same chemical and physical manipulations as the endogenous analyte throughout the entire procedure, including extraction, derivatization, and ionization. youtube.comscispace.com

Because the stable isotope-labeled internal standard is chemically identical to the analyte, it has nearly the same extraction recovery, ionization efficiency, and chromatographic retention time. aptochem.com The mass spectrometer can differentiate between the analyte (N-Desmethyl Regorafenib) and the internal standard (this compound) due to their mass difference. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, any variations that occur during sample processing can be effectively normalized. kcasbio.com This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. clearsynth.com

The use of a stable isotope-labeled internal standard like this compound is highly recommended by regulatory agencies for bioanalytical methods to ensure the highest quality data. tandfonline.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

UPLC-MS/MS is a highly sensitive and selective analytical technique widely used for the quantification of drugs and their metabolites in biological fluids. frontiersin.org This method combines the high separation efficiency of UPLC with the specificity and sensitivity of tandem mass spectrometry, making it ideal for bioanalytical applications. frontiersin.orgresearchgate.net

Chromatographic Separation Parameters and Optimization

The successful separation of N-Desmethyl Regorafenib and its internal standard, this compound, from other endogenous components in a biological matrix is critical for accurate quantification. This is typically achieved using a reversed-phase UPLC column, such as a C18 column. frontiersin.orgnih.gov

Optimization of the chromatographic conditions involves the careful selection of the mobile phase composition, gradient elution profile, flow rate, and column temperature. A common mobile phase consists of an aqueous component, often containing a small amount of acid like formic acid to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile (B52724) or methanol. frontiersin.orguu.nl A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all analytes and to minimize the analysis time. frontiersin.org

Table 1: Example of UPLC Parameters for the Analysis of Regorafenib and its Metabolites

ParameterValue
Column Accucore Vanquish C18 (100 × 2.1 mm, 1.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time 3.0 - 5.0 minutes

Note: These are example parameters and may vary depending on the specific application and instrumentation. frontiersin.orgnih.gov

Mass Spectrometric Detection Modes and Transitions

Tandem mass spectrometry is used for the detection and quantification of N-Desmethyl Regorafenib and this compound. The analysis is typically performed in the positive ion mode using electrospray ionization (ESI). nih.govfrontiersin.org The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. frontiersin.org

In MRM, a specific precursor ion (the protonated molecule, [M+H]+) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process is performed for both the analyte and the internal standard. The selection of specific precursor-to-product ion transitions significantly reduces background noise and interferences.

Table 2: Example of Mass Spectrometric Transitions for N-Desmethyl Regorafenib and a Putative Transition for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Desmethyl Regorafenib485.20202.10
This compound488.20205.10

Note: The precursor ion for this compound is 3 mass units higher than that of the unlabeled compound due to the three deuterium (B1214612) atoms. The product ion may also shift depending on the location of the deuterium atoms. researchgate.net

Method Validation Parameters for N-Desmethyl Regorafenib Quantification

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. austinpublishinggroup.com Method validation is performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). japsonline.com Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. japsonline.com This is assessed by analyzing blank samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. nih.gov

Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. Calibration curves are typically constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression analysis is performed, and the coefficient of determination (r²) should be close to 1. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. These are evaluated by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for the LLOQ). frontiersin.orgnih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. frontiersin.org

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. It is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of a neat standard solution. nih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects. kcasbio.com

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. nih.gov

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra- and Inter-day Accuracy Within ±15% of nominal value (±20% at LLOQ)
Intra- and Inter-day Precision (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor CV ≤ 15%
Stability Analyte concentration within ±15% of nominal concentration

Source: Based on general FDA and EMA guidelines. japsonline.comnih.gov

Linearity and Calibration Range Assessment

The linearity of an analytical method establishes the direct proportionality between the concentration of the analyte and the response of the analytical instrument. For the quantification of N-Desmethyl Regorafenib (also referred to as M-5) in preclinical matrices such as mouse plasma, calibration curves are typically generated by plotting the peak area ratios of the analyte to the internal standard against the nominal concentrations of the calibration standards. nih.gov

In a validated method for the simultaneous determination of regorafenib and its metabolites, including N-Desmethyl Regorafenib, in mouse plasma, linearity was achieved over a concentration range of 5 to 1,000 ng/mL. nih.govnih.gov A linear regression model with a weighting factor is often applied to ensure homogeneity of variance across the calibration range. The coefficient of determination (R²) for the calibration curves is expected to be ≥ 0.99, indicating a strong linear relationship. nih.govnih.gov

Table 1: Linearity and Calibration Range for N-Desmethyl Regorafenib

Parameter Value
Concentration Range 5 - 1,000 ng/mL
Regression Model Linear Regression

| Correlation Coefficient (R²) | ≥ 0.99 |

Precision and Accuracy in Preclinical Matrix

Precision and accuracy are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). nih.gov Precision, expressed as the coefficient of variation (%CV), measures the closeness of repeated measurements, while accuracy, expressed as the percentage of the nominal value, reflects the closeness of the measured value to the true value. nih.gov

For the analysis of N-Desmethyl Regorafenib in mouse plasma, the within- and between-run precisions have been reported to be less than 8.1% and 11.34%, respectively. nih.gov The observed accuracies were all within a 9.0% deviation from their nominal values. nih.gov Another study reported intra- and inter-day assay coefficients of variation below 15.1% and accuracies within 12.8% for N-Desmethyl Regorafenib over a linear range of 10 to 10,000 ng/mL in human plasma. sci-hub.se

Table 2: Precision and Accuracy Data for N-Desmethyl Regorafenib in Mouse Plasma

Quality Control Sample Within-Run Precision (%CV) Between-Run Precision (%CV) Accuracy (% of Nominal)
Low QC < 8.1% < 11.34% 91.0% - 109.0%
Medium QC < 8.1% < 11.34% 91.0% - 109.0%

| High QC | < 8.1% | < 11.34% | 91.0% - 109.0% |

Lower Limit of Quantification (LLOQ) Determination

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. eijppr.com For N-Desmethyl Regorafenib, the LLOQ in mouse plasma has been established at 5 ng/mL. nih.govnih.gov At this concentration, the signal-to-noise ratio was reported to be 120, which is well above the typical requirement. nih.gov The back-calculated concentrations for the LLOQ should deviate by less than 20% from the nominal concentration. nih.gov In another method developed for human plasma, the LLOQ for N-Desmethyl Regorafenib was determined to be 10 ng/mL. sci-hub.se

Matrix Effects and Recovery Evaluation

Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components of the biological matrix, which can lead to ion suppression or enhancement. eijppr.comnih.gov The recovery of an analyte refers to the efficiency of the extraction process. These parameters are crucial for the reliability of bioanalytical methods. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects and variations in recovery, as it co-elutes with the analyte and exhibits similar behavior during extraction and ionization. nih.gov

The matrix effect for N-Desmethyl Regorafenib in mouse plasma was evaluated at quality control concentrations of 25, 75, and 750 ng/mL, and no significant matrix effects were observed. nih.gov The recovery of N-Desmethyl Regorafenib from the biological matrix is typically high, with mean recoveries often exceeding 90%. nih.gov One study reported a high extraction recovery of over 81% for N-Desmethyl Regorafenib from human plasma using solid-phase extraction. sci-hub.se

Table 3: Matrix Effect and Recovery of N-Desmethyl Regorafenib in Mouse Plasma

QC Concentration (ng/mL) Matrix Effect (%) Recovery (%)
25 -7.08 ± 4.70 101 ± 4.30
75 Not Reported Not Reported

| 750 | Not Reported | Not Reported |

Sample Preparation Techniques for Preclinical Bioanalysis

The goal of sample preparation is to extract the analytes of interest from the biological matrix, remove interfering substances, and concentrate the sample to improve sensitivity. nih.gov The choice of technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the analytical method used.

Protein Precipitation

Protein precipitation (PPT) is a widely used, simple, and rapid method for sample preparation in bioanalysis. nih.gov It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample. nih.govuu.nl This causes the proteins to denature and precipitate out of the solution. After centrifugation, the supernatant containing the analyte and the internal standard is separated and can be directly injected into the LC-MS/MS system or further processed. nih.gov

For the analysis of N-Desmethyl Regorafenib in mouse plasma, a common PPT method involves mixing a small volume of plasma (e.g., 10 µL) with a larger volume of the internal standard solution in an organic solvent, followed by vortexing and centrifugation. nih.gov While efficient, PPT may result in less clean extracts compared to other techniques, potentially leading to more significant matrix effects. nih.govmedipharmsai.com

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. ijrti.orgeuchembiojreviews.com LLE generally provides cleaner extracts than protein precipitation, which can help to minimize matrix effects. medipharmsai.com

In the context of Regorafenib and its metabolites, LLE has been employed using solvents such as methyl tert-butyl ether. ijrti.org The process involves mixing the plasma sample with an extraction buffer and the organic solvent, followed by vortexing and centrifugation to separate the layers. The organic layer containing the analyte is then transferred, evaporated to dryness, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis. ijrti.org While more labor-intensive than PPT, LLE can offer improved recovery and reduced matrix interference. medipharmsai.comijrti.org

Solid-Phase Extraction

Solid-phase extraction (SPE) is a highly effective and widely used sample preparation technique in analytical chemistry for the isolation and concentration of analytes from complex matrices, such as plasma. For the quantitative analysis of N-Desmethyl Regorafenib and its deuterated internal standard, this compound, SPE provides a robust method for removing interfering substances and improving the sensitivity and selectivity of subsequent analytical techniques like high-performance liquid chromatography (HPLC).

A common and effective SPE sorbent for the extraction of regorafenib and its metabolites, including N-Desmethyl Regorafenib, is the hydrophilic-lipophilic balanced (HLB) polymer. This type of sorbent is versatile and can retain a wide range of compounds with varying polarities. The following is a detailed description of a solid-phase extraction protocol using an Oasis HLB extraction cartridge, which has been demonstrated to provide high recovery and good selectivity for these analytes. nih.govsci-hub.se While the specific study cited utilized a non-deuterated internal standard, the chemical properties of this compound are nearly identical to its non-deuterated counterpart, and therefore, it is expected to exhibit the same behavior during the solid-phase extraction process.

The SPE procedure involves several key steps: cartridge activation, sample loading, washing, and elution. Each step is critical for ensuring the efficient and reproducible recovery of the analytes.

SPE Protocol for N-Desmethyl Regorafenib and this compound

StepProcedureReagent/SolventVolumePurpose
1. Cartridge Activation Pass the solvent through the Oasis HLB extraction cartridge.Methanol1.0 mLTo solvate the sorbent and activate the functional groups.
Followed by passing water through the cartridge.Water1.0 mLTo remove the organic solvent and prepare the sorbent for the aqueous sample.
2. Sample Loading A plasma sample, diluted with water and containing N-Desmethyl Regorafenib and this compound, is applied to the conditioned cartridge.Diluted Plasma Sample-The analytes are retained on the sorbent while some matrix components pass through.
3. Washing The cartridge is washed with water.Water1.0 mLTo remove hydrophilic interferences.
Followed by a wash with a methanol/water mixture.20% Methanol in Water1.0 mLTo remove more polar, weakly bound interferences without eluting the analytes of interest.
4. Elution The retained analytes, N-Desmethyl Regorafenib and this compound, are eluted from the cartridge with a strong organic solvent.100% Methanol1.0 mLTo disrupt the interaction between the analytes and the sorbent, releasing them from the cartridge.

This detailed SPE protocol ensures a high degree of sample cleanup, leading to a more accurate and reliable quantification of N-Desmethyl Regorafenib. The use of a deuterated internal standard like this compound is crucial in compensating for any potential variability or loss during the extraction process, as it will mimic the behavior of the analyte of interest. Research has shown that methods employing solid-phase extraction for regorafenib and its metabolites can achieve high extraction recovery, often exceeding 81% for all compounds. nih.govsci-hub.se

Preclinical Pharmacokinetic Characterization of N Desmethyl Regorafenib in Animal Models

Absorption Kinetics in Preclinical Animal Models

In animal models, N-Desmethyl Regorafenib (B1684635) is not administered directly but appears in the systemic circulation following the oral administration of its parent compound, Regorafenib. nih.govoncotarget.com It is considered a secondary metabolite, formed in the liver primarily through oxidative biotransformation. nih.gov Specifically, Regorafenib is first metabolized to the primary N-oxide metabolite M-2, which then undergoes further oxidative demethylation to form N-Desmethyl Regorafenib (M-5). nih.gov

Therefore, its "absorption" kinetics are intrinsically linked to the absorption and subsequent metabolism of Regorafenib. Studies in female NMRI Foxn1 nu/nu mice show that after repeated oral administration of Regorafenib, M-5 is quantifiable in plasma, although its exposure is lower than that of the parent drug and the primary metabolite, M-2. nih.govsemanticscholar.org In these studies, M-5 accounted for approximately 2% of the total exposure (AUC) of Regorafenib and its active metabolites. semanticscholar.org

Distribution Profiles within Preclinical Biological Systems

The distribution of N-Desmethyl Regorafenib within the body is a critical factor influencing its pharmacological activity. Key aspects of its distribution, such as binding to plasma proteins, have been investigated in animal models.

In vitro studies have demonstrated that N-Desmethyl Regorafenib is highly bound to plasma proteins in both murine and human plasma, a characteristic it shares with Regorafenib and the M-2 metabolite. nih.gov The extent of this binding, however, varies between species. In murine plasma (from male CD-1 mice), the unbound fraction of N-Desmethyl Regorafenib was approximately 0.4%. nih.govsemanticscholar.orgresearchgate.net This indicates that the vast majority of the compound in circulation is bound to proteins. Comparatively, the binding in human plasma was even more pronounced, with a significantly lower unbound fraction of approximately 0.05%. nih.govsemanticscholar.orgresearchgate.net

CompoundAnimal SpeciesUnbound Fraction (%)
N-Desmethyl Regorafenib (M-5)Mouse (CD-1, male)~0.4
Regorafenib (Parent Drug)Mouse (CD-1, male)~0.6
Regorafenib N-oxide (M-2)Mouse (CD-1, male)~0.9

Detailed studies focusing specifically on the tissue distribution of N-Desmethyl Regorafenib in various organs and tissues within preclinical animal models were not available in the reviewed scientific literature.

Elimination Pathways in Preclinical Models

The elimination of N-Desmethyl Regorafenib is complex and tied to its nature as a metabolite. As it is formed via hepatic metabolism, its elimination pathways likely involve further metabolic transformation or excretion. nih.govnih.gov Research indicates that N-Desmethyl Regorafenib is a weak substrate for key efflux transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.gov These transporters are involved in moving substances out of cells and can play a role in the biliary or renal excretion of drugs and their metabolites, suggesting a potential pathway for the elimination of M-5 from the body. nih.gov

Pharmacokinetic Parameters of N-Desmethyl Regorafenib in Animal Studies

Pharmacokinetic parameters for N-Desmethyl Regorafenib have been quantified in animal studies, primarily in mice and rats, following the administration of the parent drug, Regorafenib. These studies provide crucial data on the exposure levels of M-5, typically measured as the area under the plasma concentration-time curve (AUC) and the maximum observed plasma concentration (Cmax). semanticscholar.orgnih.gov

In female NMRI Foxn1 nu/nu mice receiving repeated oral doses of Regorafenib, the steady-state exposure (AUC(0–24)ss) of M-5 was 838 μg·h/L. nih.govsemanticscholar.org In male Wistar rats, the exposure to M-5 has been shown to be significantly altered by the co-administration of other drugs, highlighting the potential for drug-drug interactions affecting its pharmacokinetic profile. nih.govnih.govmdpi.com For instance, co-administration with paracetamol, atorvastatin (B1662188), or olaparib (B1684210) led to substantial increases in the Cmax and AUC of M-5. nih.govmdpi.comnih.gov

Animal ModelCo-administered AgentM-5 ParameterValue
Mouse (NMRI Foxn1 nu/nu)None (Regorafenib alone)AUC(0–24)ss (μg·h/L)838
Rat (Wistar)None (Regorafenib alone)Cmax (ng/mL)26.23 ± 3.98
AUC0–∞ (ng·h/mL)847.88 ± 178.97
Rat (Wistar)ParacetamolCmax (ng/mL)585.96 ± 193.12
AUC0–∞ (ng·h/mL)15,506.44 ± 8001.74
Rat (Wistar)AtorvastatinCmax (ng/mL)120.8 ± 34.0
AUC0–∞ (ng·h/mL)5,119.3 ± 1,847.8
Rat (Wistar)OlaparibCmax (ng/mL)428.2 ± 138.8
AUC0–∞ (ng·h/mL)15,958.9 ± 5,285.8

Data presented as mean ± standard deviation where available. AUC(0–24)ss: Area under the curve over 24 hours at steady state. AUC0–∞: Area under the curve from time zero to infinity. Cmax: Maximum plasma concentration.

Specific values for the apparent clearance (CL/F) of N-Desmethyl Regorafenib itself were not reported in the reviewed preclinical studies. The available literature primarily provides clearance data for the parent compound, Regorafenib.

Volume of Distribution (Vd/F)

The apparent volume of distribution (Vd/F) is a key pharmacokinetic parameter that provides an indication of the extent of a drug's distribution in the body's tissues compared to the plasma. For N-Desmethyl Regorafenib (M-5), specific preclinical data on its volume of distribution following direct administration is limited in publicly available literature.

In the development of population pharmacokinetic models for Regorafenib and its metabolites, researchers have at times assumed that the volume of distribution for M-5 is the same as that of the parent drug, Regorafenib. nih.gov This assumption is made due to the absence of pharmacokinetic data from direct administration of the metabolite. nih.gov Therefore, for the purpose of these models, the distribution characteristics of M-5 in the body are considered to be similar to Regorafenib.

Elimination Half-Life (t1/2)

The elimination half-life (t1/2) is a measure of the time it takes for the concentration of a drug in the plasma to be reduced by half. N-Desmethyl Regorafenib (M-5) is characterized by a long elimination half-life in preclinical models, which contributes to its sustained exposure in the body.

Area Under the Curve (AUC) and Peak Plasma Concentration (Cmax)

The Area Under the Curve (AUC) represents the total systemic exposure to a drug over time, while the peak plasma concentration (Cmax) is the maximum concentration that the drug reaches in the plasma. These parameters have been investigated for N-Desmethyl Regorafenib (M-5) in various preclinical settings, often following the administration of the parent compound, Regorafenib.

In a study involving female NMRI Foxn1 nu/nu mice that received repeated oral administration of Regorafenib at 10 mg/kg for 5 days, the in vivo formed M-5 reached a Cmax of 63 μg/L. semanticscholar.org The steady-state AUC over a 24-hour period (AUC(0–24)ss) for M-5 in these mice was a component of the total drug exposure. semanticscholar.org When M-5 was directly administered to mice, it resulted in a Cmax of approximately 5300 μg/L and an AUC(0–24)ss of 52,796 μg x h/L. semanticscholar.org

Pharmacokinetic interaction studies in rats have also provided data on the AUC and Cmax of M-5. For instance, when Regorafenib was co-administered with paracetamol in male rats, the Cmax and AUC0–∞ of M-5 were significantly increased by 2130% and 1730%, respectively. nih.govnih.gov Similarly, co-administration with atorvastatin in rats led to a 4.6-fold increase in Cmax and a 6.0-fold increase in AUC0–∞ for M-5.

Table 1: Pharmacokinetic Parameters of N-Desmethyl Regorafenib (M-5) in Animal Models

SpeciesDosing RegimenCmaxAUCSource(s)
MouseFollowing oral Regorafenib (10 mg/kg/day for 5 days)63 µg/LPart of total exposure semanticscholar.org
MouseDirect oral administration of M-5~5300 µg/L52,796 µg x h/L (AUC(0-24)ss) semanticscholar.org
RatRegorafenib + Paracetamol2130% increase1730% increase (AUC0-∞) nih.govnih.gov
RatRegorafenib + Atorvastatin4.6-fold increase6.0-fold increase (AUC0-∞)

This table is interactive. Data can be sorted by clicking on the column headers.

Relative Exposure of N-Desmethyl Regorafenib to Parent Compound in Preclinical Species

In female NMRI Foxn1 nu/nu mice treated with repeated oral doses of 10 mg/kg of Regorafenib, M-5 accounted for 2% of the total systemic exposure (AUC(0–24)ss), while Regorafenib accounted for the majority at 82%. semanticscholar.org The Cmax of the in vivo formed M-5 was 63 μg/L, compared to 4146 μg/L for Regorafenib. semanticscholar.org

Another study in mice noted that upon oral administration of Regorafenib, the plasma level of the N-oxide metabolite (M-2) was about 20% of the AUC of Regorafenib. aacrjournals.org While this doesn't directly quantify M-5 exposure, it provides context to the metabolic profile of Regorafenib in this species. aacrjournals.org It is important to note that in humans, the systemic exposure of M-5 at steady state is similar to that of Regorafenib. aacrjournals.org

Preclinical Pharmacodynamic Activity and Molecular Mechanisms of N Desmethyl Regorafenib

In Vitro Kinase Inhibition Profiling

N-Desmethyl Regorafenib (B1684635) exhibits a broad-spectrum kinase inhibition profile, targeting key kinases involved in tumor angiogenesis and oncogenesis. Its potency against several of these kinases is comparable to that of Regorafenib. nih.gov

Inhibition of VEGFR Kinases (e.g., VEGFR2)

N-Desmethyl Regorafenib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are critical mediators of angiogenesis. In cellular assays, it effectively inhibits the autophosphorylation of VEGFR2 and VEGFR3. nih.gov The IC50 values for the inhibition of VEGFR2 and VEGFR3 autophosphorylation are in the nanomolar range, similar to Regorafenib. nih.gov

Table 1: In Vitro Kinase Inhibition of VEGFR by N-Desmethyl Regorafenib
KinaseInhibition ParameterValue (nmol/L)Reference
VEGFRsKd17 - 40 nih.gov
VEGFR2 (autophosphorylation)IC50~4 - 16 nih.gov
VEGFR3 (autophosphorylation)IC50~4 - 16 nih.gov

Inhibition of Other Relevant Kinases (e.g., Tie2, c-Kit, B-RAF)

Beyond VEGFRs, N-Desmethyl Regorafenib demonstrates inhibitory activity against a range of other kinases implicated in tumor progression. These include Tie2, a receptor tyrosine kinase involved in vascular maturation and remodeling, c-Kit, a proto-oncogene implicated in various cancers, and B-RAF, a key component of the MAPK/ERK signaling pathway. nih.govnih.gov The inhibitory potency of N-Desmethyl Regorafenib against these kinases is comparable to its parent compound. nih.gov

Table 2: In Vitro Inhibition of Other Relevant Kinases by N-Desmethyl Regorafenib
KinaseInhibition ParameterValue (nmol/L)Reference
Tie2Kd1200 nih.gov
c-KitKd5.8 nih.gov
B-RAFKd11 - 66 nih.gov
c-Kit (mutant K642E)IC50Not Determined semanticscholar.org

Cellular Pathway Modulation

The multi-targeted kinase inhibition by N-Desmethyl Regorafenib translates into the modulation of critical cellular signaling pathways that drive tumor growth and angiogenesis.

Effects on Angiogenic Signaling Pathways

By potently inhibiting VEGFR2 and VEGFR3, N-Desmethyl Regorafenib directly impacts downstream angiogenic signaling. nih.gov This leads to the inhibition of ERK and AKT kinase activation in human lymphatic endothelial cells (HuLECs), with IC50 values in the nanomolar range, similar to those for VEGFR3 inhibition. nih.gov This disruption of signaling cascades ultimately interferes with endothelial cell migration, a crucial step in the formation of new blood vessels. nih.gov

Anti-tumor Activity in Preclinical Xenograft Models

The in vitro and cellular activities of N-Desmethyl Regorafenib translate into significant anti-tumor efficacy in in vivo models. In murine xenograft models of human colorectal cancer (HT-29) and breast cancer (MDA-MB-231), orally administered N-Desmethyl Regorafenib significantly inhibited tumor growth compared to controls. nih.gov

Table 3: Anti-tumor Activity of N-Desmethyl Regorafenib in Xenograft Models
Xenograft ModelFindingReference
HT-29 (colorectal cancer)Significant tumor growth inhibition. nih.gov
MDA-MB-231 (breast cancer)Potent inhibition of tumor growth. nih.gov

Efficacy in Murine Xenograft Models

Preclinical studies utilizing murine xenograft models have demonstrated the potent anti-tumor activity of N-Desmethyl Regorafenib. When administered orally, both N-Desmethyl Regorafenib (M-5) and another metabolite, M-2, have shown significant inhibition of tumor growth, comparable to the parent compound, Regorafenib. nih.govnih.govsemanticscholar.org This efficacy has been observed across various cancer types.

For instance, in models of human colorectal carcinoma, Regorafenib demonstrated anti-metastatic and tumor growth inhibition activities. drugbank.com In gastric cancer xenograft models, Regorafenib showed significant, dose-dependent inhibition of tumor growth across all eight tested patient-derived models, with tumor growth inhibition ranging from 72% to 96%. nih.gov This anti-tumor activity is attributed to the inhibition of tumor cell proliferation and neovascularization, as well as the induction of apoptosis. cancer.gov The substantial in vivo concentrations and potent activity of metabolites like N-Desmethyl Regorafenib suggest they are key contributors to these observed effects. semanticscholar.orgresearchgate.net

Dose-Response Relationships in Animal Models

The dose-response relationship of N-Desmethyl Regorafenib has been evaluated in the context of its parent compound, Regorafenib, in animal models. Following oral administration of Regorafenib, the systemic exposure to its active metabolites, including N-Desmethyl Regorafenib, is dose-dependent. nih.gov

The following table presents data on the tumor growth inhibition in different xenograft models at a specific dose of Regorafenib, which leads to significant exposure to N-Desmethyl Regorafenib.

Xenograft ModelTreatment (Regorafenib)Tumor Growth Inhibition (%)
Gastric Cancer (8 models)10 mg/kg/day72 - 96
HT-29 (Colorectal)3 mg/kg/daySimilar to M-2
MDA-MB-231 (Breast)3 mg/kg/dayHigher than M-5

Comparative Pharmacological Activity with Regorafenib (Parent Compound)

N-Desmethyl Regorafenib (M-5) and the other primary metabolite, M-2, exhibit a pharmacological activity profile that is strikingly similar to the parent compound, Regorafenib. drugbank.comcancer.gov In vitro biochemical and cellular assays have confirmed that these metabolites inhibit the same spectrum of kinases with comparable potency. drugbank.comnih.govsemanticscholar.org

Competitive binding assays have shown that M-2 and M-5 have kinase inhibition profiles and potency that are comparable to Regorafenib. nih.govnih.govsemanticscholar.org All three compounds effectively inhibit key kinases involved in angiogenesis and oncogenesis. nih.govsemanticscholar.org When considering the unbound fractions of these compounds in plasma, estimates suggest that both Regorafenib and the M-2 metabolite are the primary contributors to the in vivo pharmacological activity, as their free concentrations exceed the IC50 values for key targets like VEGFR2. nih.govsemanticscholar.orgresearchgate.net

The following interactive data table provides a comparison of the in vitro inhibitory activity of Regorafenib and its metabolites against various kinases.

Kinase TargetRegorafenib (IC50 nM)N-Desmethyl Regorafenib (M-5) (IC50 nM)M-2 (IC50 nM)
VEGFR113Data not availableData not available
VEGFR24.2Potent InhibitionPotent Inhibition
VEGFR346Potent InhibitionPotent Inhibition
TIE-2311Data not availableData not available
PDGFR-β22Greater potency than RegorafenibGreater potency than Regorafenib
FGFR1202Data not availableData not available
KIT7Similar to RegorafenibSimilar to Regorafenib
RET1.5Similar to RegorafenibSimilar to Regorafenib
RAF-12.5Similar to RegorafenibSimilar to Regorafenib
BRAF28Similar to RegorafenibSimilar to Regorafenib
BRAFV600E19Similar to RegorafenibSimilar to Regorafenib

Preclinical Drug Drug Interaction Studies Involving N Desmethyl Regorafenib

Modulation of Cytochrome P450 Enzymes by N-Desmethyl Regorafenib (B1684635)

N-Desmethyl Regorafenib is formed from Regorafenib through metabolism by the cytochrome P450 enzyme CYP3A4. clinpgx.org Preclinical studies have also investigated the potential of N-Desmethyl Regorafenib to, in turn, affect the activity of these critical drug-metabolizing enzymes.

In Vitro Enzyme Inhibition/Induction Studies

In vitro studies have demonstrated that N-Desmethyl Regorafenib has an inhibitory effect on several key cytochrome P450 enzymes. Specifically, N-Desmethyl Regorafenib has been shown to be capable of inhibiting CYP2C9, CYP2B6, CYP3A4, and CYP2C8 enzymes. nih.gov In addition to its effects on CYP enzymes, N-Desmethyl Regorafenib has also been found to inhibit the uridine diphosphate glucuronosyltransferase (UGT) enzyme UGT1A1. nih.govnih.gov

Conversely, there is no evidence from in vitro studies to suggest that N-Desmethyl Regorafenib induces the activity of cytochrome P450 enzymes. fda.gov

Below is a summary of the in vitro effects of N-Desmethyl Regorafenib on various drug-metabolizing enzymes.

Enzyme FamilyEnzymeEffect of N-Desmethyl Regorafenib
Cytochrome P450CYP2C9Inhibition
Cytochrome P450CYP2B6Inhibition
Cytochrome P450CYP3A4Inhibition
Cytochrome P450CYP2C8Inhibition
UGTUGT1A1Inhibition

Impact on Co-administered Drug Metabolism in Animal Models

Animal models have provided valuable insights into how the metabolic interactions of N-Desmethyl Regorafenib can influence the pharmacokinetics of co-administered drugs.

In a study involving male rats, the co-administration of paracetamol with Regorafenib led to a dramatic increase in the plasma concentrations of N-Desmethyl Regorafenib. nih.gov The maximum concentration (Cmax) and the total exposure (AUC) of N-Desmethyl Regorafenib increased by 2130% and 1730%, respectively. nih.gov This suggests that paracetamol or its metabolites may inhibit the further metabolism or clearance of N-Desmethyl Regorafenib.

Another study in rats investigated the interaction between Regorafenib and atorvastatin (B1662188). The co-administration of atorvastatin significantly increased the exposure to N-Desmethyl Regorafenib. nih.govresearchgate.net Conversely, Regorafenib and its metabolites, including N-Desmethyl Regorafenib, which are known inhibitors of P-glycoprotein and BCRP, were found to decrease the exposure of atorvastatin metabolites. nih.govresearchgate.net

A similar interaction was observed with olaparib (B1684210) in rats, where co-administration with Regorafenib resulted in a 16.32-fold increase in the Cmax and a 17.83-fold increase in the AUC of N-Desmethyl Regorafenib. researchgate.net

These studies highlight the potential for significant drug-drug interactions, where co-administered drugs can substantially alter the systemic exposure of N-Desmethyl Regorafenib.

Interaction with Drug Transporters

The interaction of N-Desmethyl Regorafenib with drug transporters, particularly efflux transporters, plays a significant role in its disposition and potential for drug interactions.

Substrate and Inhibitory Activity on Efflux Transporters (e.g., P-glycoprotein, BCRP)

In vitro and preclinical studies have characterized N-Desmethyl Regorafenib as a substrate for key efflux transporters. It has been identified as a weak substrate of both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.gov

The following table summarizes the interaction of N-Desmethyl Regorafenib with major efflux transporters.

TransporterRole of N-Desmethyl Regorafenib
P-glycoprotein (P-gp)Weak Substrate
Breast Cancer Resistance Protein (BCRP)Weak Substrate

Implications for Preclinical Drug Disposition

The interaction of N-Desmethyl Regorafenib with P-gp and BCRP has notable implications for its distribution and elimination in preclinical models. As substrates of these transporters, the distribution of N-Desmethyl Regorafenib to certain tissues, such as the brain, can be limited.

The inhibitory activity of Regorafenib and its metabolites on these transporters can also affect the disposition of other co-administered drugs that are substrates for P-gp and BCRP. nih.govresearchgate.net This was observed in the preclinical study with atorvastatin, where the exposure to atorvastatin's metabolites was altered when co-administered with Regorafenib. nih.govresearchgate.net

Mechanistic Insights from Preclinical Interaction Studies

Preclinical studies provide several mechanistic insights into the drug-drug interaction potential of N-Desmethyl Regorafenib.

The primary mechanism for interactions involving N-Desmethyl Regorafenib is through the modulation of drug-metabolizing enzymes and transporters. Its formation is dependent on CYP3A4, making it susceptible to interactions with strong inhibitors or inducers of this enzyme. nih.govrxlist.com Strong CYP3A4 inhibitors can lead to decreased levels of N-Desmethyl Regorafenib, while strong inducers can increase its formation. rxlist.com

Furthermore, the inhibitory activity of N-Desmethyl Regorafenib on various CYP enzymes (CYP2C9, CYP2B6, CYP3A4, and CYP2C8) indicates a potential to increase the plasma concentrations of co-administered drugs that are substrates of these enzymes. nih.gov This is a critical consideration in preclinical toxicology studies, as elevated levels of concomitant medications could lead to unexpected adverse effects.

The weak substrate nature of N-Desmethyl Regorafenib for P-gp and BCRP suggests that its own distribution and clearance can be influenced by potent inhibitors or inducers of these transporters. nih.gov Clinically relevant interactions are more likely to arise from the inhibitory effect of N-Desmethyl Regorafenib and its parent compound on these transporters, affecting the pharmacokinetics of other drugs.

Research Applications and Future Directions for N Desmethyl Regorafenib D3

Utility as a Gold Standard for Bioanalytical Method Development

In the realm of bioanalysis, particularly in pharmacokinetic studies, the use of a stable isotope-labeled internal standard is considered the gold standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net N-Desmethyl Regorafenib-d3 fulfills this role exceptionally well in the analysis of Regorafenib (B1684635) and its metabolites from biological matrices.

The primary advantage of using a deuterated internal standard lies in its near-identical chemical and physical properties to the unlabeled analyte. researchgate.net This similarity ensures that this compound behaves almost identically to the endogenous N-Desmethyl Regorafenib during sample preparation, extraction, and chromatographic separation. clearsynth.com Any variability or loss of the analyte during these steps is mirrored by the internal standard, allowing for accurate correction and thus, more precise and reliable quantification. clearsynth.com

Several bioanalytical methods have been developed for the simultaneous determination of Regorafenib and its metabolites, including N-Desmethyl Regorafenib (M-5), in plasma. researchgate.netfrontiersin.orgnih.gov These methods are crucial for therapeutic drug monitoring and pharmacokinetic assessments. The use of a deuterated internal standard like this compound is highly recommended by regulatory agencies to ensure the robustness and reliability of these assays. nih.govresearchgate.net

Table 1: Bioanalytical Method Parameters for Regorafenib and Metabolites

Parameter Details Reference
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.netfrontiersin.org
Sample Type Human Plasma, Mouse Plasma researchgate.netnih.gov
Extraction Method Protein Precipitation, Liquid-Liquid Extraction researchgate.netijrti.org
Internal Standard Stable isotope-labeled analog (e.g., this compound) nih.govresearchgate.net

Application in Mechanistic Preclinical Metabolism Studies (e.g., Deuterium (B1214612) Isotope Effect)

The incorporation of deuterium atoms at specific positions in a drug molecule can significantly influence its metabolic rate, a phenomenon known as the deuterium kinetic isotope effect (DKIE). nih.gov The C-D bond is stronger than the C-H bond, and thus, reactions that involve the cleavage of this bond, often mediated by cytochrome P450 (CYP) enzymes, can be slowed down. nih.govnih.gov

This compound can be employed in preclinical in vitro and in vivo studies to investigate the metabolic pathways of Regorafenib. Regorafenib is primarily metabolized by CYP3A4 and UGT1A9. nih.govdrugbank.com The formation of N-Desmethyl Regorafenib involves an N-demethylation step. By comparing the rate of metabolism of Regorafenib to the formation of N-Desmethyl Regorafenib versus a deuterated precursor, researchers can gain insights into the rate-limiting steps of this metabolic conversion.

While a significant deuterium isotope effect is not always observed for all metabolic reactions, its investigation can provide valuable information on reaction mechanisms. nih.gov The lack of a significant isotope effect might suggest that C-H bond cleavage is not the rate-limiting step in that particular metabolic pathway. nih.gov

Contribution to Understanding Regorafenib's Overall Preclinical Efficacy

Regorafenib's pharmacological activity is not solely attributed to the parent compound. Its major metabolites, M-2 (N-oxide) and M-5 (N-Desmethyl Regorafenib-N-oxide), are also pharmacologically active and are present at similar concentrations to Regorafenib at steady state. nih.govresearchgate.net These metabolites have been shown to have similar in vitro and in vivo efficacy to Regorafenib, inhibiting key kinases involved in tumor angiogenesis and oncogenesis. researchgate.netnih.gov

Table 2: Preclinical Efficacy of Regorafenib and its Metabolites

Compound Target Kinases In Vivo Activity (Xenograft Models) Reference
Regorafenib VEGFR2, TIE-2, c-KIT, B-RAF Significant tumor growth inhibition researchgate.netnih.gov
M-2 (N-oxide) Similar profile to Regorafenib Significant tumor growth inhibition researchgate.netnih.gov

Emerging Research Areas and Unexplored Aspects

The utility of this compound is poised to expand with the advent of new technologies and a deeper understanding of drug metabolism and action.

Novel Analytical Techniques

While LC-MS/MS is the current standard, newer, more sensitive analytical techniques are continually being developed. High-resolution mass spectrometry (HRMS) offers the potential for more detailed metabolite identification and profiling. The use of this compound as an internal standard in HRMS studies can aid in the confident identification and quantification of a wider range of Regorafenib metabolites. Furthermore, advanced sample preparation techniques, such as microextraction methods, can be developed and validated using this stable isotope-labeled standard to improve efficiency and reduce sample volume requirements. nih.gov

Further Preclinical Model Applications

The application of this compound can be extended to more complex preclinical models. This includes its use in patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity of human tumors. nih.gov Quantifying M-5 levels in these models can help to understand inter-individual variability in Regorafenib metabolism and response. Additionally, its use in studies involving combination therapies can help to elucidate any potential drug-drug interactions that may affect the metabolic profile of Regorafenib and its active metabolites. nih.govnih.gov Investigating the central nervous system penetration of M-5 in preclinical brain tumor models is another area where this compound could be a valuable tool.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the identification and purity assessment of N-Desmethyl Regorafenib-d3 in preclinical research?

  • Methodological Answer : this compound should be characterized using high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Deuterium incorporation can be verified via isotopic pattern analysis in MS. Batch-to-batch consistency should be ensured through comparative retention times (HPLC) and spectral matching (NMR) against non-deuterated standards .

Q. How is this compound utilized as an internal standard in pharmacokinetic studies of Regorafenib metabolites?

  • Methodological Answer : As a deuterated analog, it serves as an isotopic internal standard to correct for matrix effects and instrument variability during liquid chromatography-tandem MS (LC-MS/MS) quantification. Researchers should spike known concentrations into biological samples (e.g., plasma, tissue homogenates) and calculate analyte recovery using peak area ratios (deuterated vs. non-deuterated) .

Advanced Research Questions

Q. What methodological considerations are essential for ensuring accurate quantification of this compound in complex biological matrices?

  • Methodological Answer : Key steps include:

  • Sample Preparation : Protein precipitation or solid-phase extraction to reduce matrix interference.
  • Validation Parameters : Determine limits of detection (LOD) and quantification (LOQ), precision (intra-/inter-day CV <15%), and accuracy (85–115% recovery).
  • Ion Suppression Tests : Post-column infusion studies to identify matrix-induced signal suppression/enhancement.
  • Stability Assessments : Evaluate freeze-thaw cycles, short-term room temperature stability, and long-term storage conditions .

Q. How can researchers design experiments to investigate the metabolic pathways of Regorafenib using this compound as a tracer?

  • Methodological Answer :

  • Isotopic Tracer Studies : Administer deuterated this compound alongside non-deuterated Regorafenib in in vitro (hepatocyte incubations) or in vivo (rodent models) systems.
  • Metabolite Profiling : Use high-resolution MS to distinguish deuterated metabolites from endogenous compounds.
  • Kinetic Analysis : Calculate metabolic clearance rates using AUC (area under the curve) ratios and half-life comparisons .

Q. What strategies are effective for resolving contradictions in reported metabolic stability data of this compound across different studies?

  • Methodological Answer :

  • Cross-Study Harmonization : Compare experimental conditions (e.g., enzyme sources, incubation times, buffer pH) using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify variables affecting results.
  • Meta-Analysis : Aggregate data from multiple studies, applying statistical models (e.g., random-effects) to account for heterogeneity.
  • In Silico Modeling**: Use pharmacokinetic software (e.g., GastroPlus) to simulate metabolic pathways and reconcile discrepancies between in vitro and in vivo findings .

Data Analysis and Interpretation

Q. How should researchers statistically analyze inter-individual variability in this compound pharmacokinetic data?

  • Methodological Answer :

  • Population Pharmacokinetics (PopPK) : Employ nonlinear mixed-effects modeling (NONMEM) to estimate variability parameters (e.g., clearance, volume of distribution).
  • Covariate Analysis : Test correlations between demographic factors (age, renal/hepatic function) and pharmacokinetic parameters using likelihood ratio tests.
  • Visual Predictive Checks : Validate models by comparing simulated vs. observed concentration-time profiles .

Q. What experimental controls are critical when assessing this compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Negative Controls : Include samples without deuterated compound to exclude background interference.
  • Positive Controls : Use stable analogs (e.g., N-Desmethyl Regorafenib) to benchmark degradation rates.
  • Temperature/Humidity Monitoring : Document storage conditions rigorously, as deuterated compounds may exhibit differential stability compared to non-deuterated forms .

Study Design and Validation

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the development of research questions on this compound?

  • Methodological Answer :

  • Feasibility : Prioritize LC-MS/MS methods with accessible instrumentation.
  • Novelty : Investigate understudied metabolic interactions (e.g., CYP3A4/5 polymorphisms).
  • Ethical Compliance : Adhere to ICH guidelines for preclinical metabolite safety testing.
  • Relevance : Align with regulatory requirements for deuterated internal standards in bioanalytical assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.